molecular formula C20H18N4O3S B2993193 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide CAS No. 1251632-64-0

2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide

Cat. No.: B2993193
CAS No.: 1251632-64-0
M. Wt: 394.45
InChI Key: YUAVKYLQIRIVGD-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Biological Activity

The compound 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide , with CAS number 1251632-64-0 , is a member of the pyrido-thiadiazine derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. The structural features and biological implications of this compound are discussed below.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O3SC_{20}H_{18}N_{4}O_{3}S, with a molecular weight of 394.4 g/mol . The compound contains a pyrido-thiadiazine core that is known for its diverse biological activities.

Key Characteristics

PropertyValue
Molecular FormulaC20H18N4O3S
Molecular Weight394.4 g/mol
CAS Number1251632-64-0

Biological Activity

Research into the biological activity of this compound has revealed several promising effects:

Anticancer Activity

Studies have indicated that derivatives of pyrido-thiadiazines exhibit moderate to significant anticancer properties against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, compounds structurally related to 2-(1,1-dioxido-4-phenyl...) have shown promising results in inhibiting cell proliferation and inducing apoptosis in these cell lines .

Enzyme Modulation

The compound has been investigated for its role as a positive allosteric modulator of AMPA receptors, which are crucial for synaptic transmission in the central nervous system. In vitro studies demonstrated that certain derivatives enhanced AMPA receptor activity more effectively than standard reference compounds like diazoxide and aniracetam . This suggests potential applications in neuropharmacology.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is also noteworthy. Similar thiadiazine derivatives have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. The structure of 2-(1,1-dioxido-4-phenyl...) may contribute to its efficacy as an anti-inflammatory agent .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific biological targets such as enzymes or receptors. Modifications in its molecular structure can significantly impact binding affinity and selectivity towards these targets. For example:

  • Binding Affinity : Changes in substituents on the phenyl or acetamide groups can enhance or reduce the interaction with target proteins.
  • Receptor Modulation : The ability to modulate AMPA receptor activity suggests that it may influence neurotransmitter release and neuronal excitability.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Study on Anticancer Activity : A series of pyrido-thiadiazine derivatives were tested against various cancer cell lines, showing IC50 values ranging from 10 µM to 50 µM depending on structural variations .
  • Neuropharmacological Assessment : In experiments conducted on Xenopus oocytes, certain derivatives demonstrated enhanced AMPA receptor currents, indicating their potential as cognitive enhancers or neuroprotective agents .

Properties

IUPAC Name

2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c25-19(22-16-8-3-1-4-9-16)14-23-15-24(17-10-5-2-6-11-17)20-18(28(23,26)27)12-7-13-21-20/h1-13H,14-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAVKYLQIRIVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(S(=O)(=O)C2=C(N1C3=CC=CC=C3)N=CC=C2)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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